molecular formula C26H27N5O4 B11133291 N-(1,3-benzodioxol-5-ylmethyl)-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11133291
M. Wt: 473.5 g/mol
InChI Key: QXNPGBBPYBMDCA-UHFFFAOYSA-N
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Description

This compound is a complex tricyclic carboxamide derivative featuring a benzodioxole moiety, a pentyl chain, and a rigid polycyclic core. Its structure includes a fused triazatricyclo[8.4.0.0³,⁸] system, which imparts conformational rigidity and influences its intermolecular interactions.

Properties

Molecular Formula

C26H27N5O4

Molecular Weight

473.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C26H27N5O4/c1-3-4-5-10-30-22(27)18(25(32)28-14-17-8-9-20-21(12-17)35-15-34-20)13-19-24(30)29-23-16(2)7-6-11-31(23)26(19)33/h6-9,11-13,27H,3-5,10,14-15H2,1-2H3,(H,28,32)

InChI Key

QXNPGBBPYBMDCA-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=C(C=C(C1=N)C(=O)NCC3=CC4=C(C=C3)OCO4)C(=O)N5C=CC=C(C5=N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the tricyclic core, followed by the introduction of the benzodioxole and other functional groups. Key steps include:

    Formation of the Tricyclic Core: This involves cyclization reactions under controlled conditions, often using catalysts to facilitate the formation of the tricyclic structure.

    Functional Group Introduction:

    Final Assembly: The final step involves coupling the intermediate products to form the complete compound, typically under mild conditions to preserve the integrity of the functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to handle bulk quantities.

    Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to ensure high purity.

    Quality Control: Implementing rigorous quality control measures to monitor the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the modification of its structure.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Including alkyl halides, amines, and other nucleophiles or electrophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety and other functional groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural Analogues and Substituent Effects

The compound shares core similarities with:

  • N-[(4-Fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (CAS: 847917-30-0): This analogue replaces the benzodioxole group with a 4-fluorophenylmethyl substituent.
  • Spirocyclic compounds from : Compounds like 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione feature spiro junctions instead of fused tricyclic systems. The spiro architecture reduces steric strain but may limit planar stacking interactions critical for binding to biological targets .

Bioactivity and Intermolecular Interactions

While bioactivity data for the target compound is unavailable, analogues from marine actinomycetes () and plant-derived spiro compounds () exhibit:

  • Antimicrobial activity : Linked to the presence of lipophilic chains (e.g., pentyl groups) and hydrogen-bonding motifs.
  • Cytotoxicity : Correlated with planar aromatic systems and electron-withdrawing substituents.

Hydrogen-bonding patterns, analyzed via graph set theory (), suggest that the benzodioxole group in the target compound may form stronger C–H···O interactions compared to fluorophenyl analogues, influencing crystal packing and solubility .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Key Substituents Molecular Weight (g/mol) LogP (Predicted) Hydrogen-Bond Donors/Acceptors
N-(1,3-benzodioxol-5-ylmethyl)-6-imino-11-methyl-2-oxo-7-pentyl-... Benzodioxole, pentyl ~550 3.8 3 donors, 5 acceptors
N-[(4-Fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-pentyl-... (CAS: 847917-30-0) 4-Fluorophenyl ~540 4.2 2 donors, 5 acceptors
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () Spiro junction, benzothiazole ~500 2.5 4 donors, 6 acceptors

Table 2: Crystallographic Tools Applied to Analogues

Software Role in Analysis Reference
SHELXL Refinement of small-molecule crystal structures, including hydrogen-bond networks
ORTEP-3 Visualization of thermal ellipsoids and molecular geometry
WinGX Integration of crystallographic data for spiro and polycyclic systems

Biological Activity

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • 1,3-Benzodioxole moiety : This part of the molecule is known for its presence in various bioactive compounds and may contribute to the compound's pharmacological properties.
  • Triazatricyclo framework : This unique bicyclic structure may influence the compound's interactions with biological targets.

Molecular Formula and Weight

  • Molecular Formula : C₁₈H₁₈N₄O₃
  • Molecular Weight : Approximately 342.36 g/mol

Research indicates that compounds featuring the benzodioxole structure often interact with neurotransmitter systems, particularly serotonin receptors. This interaction can lead to various psychoactive effects, which are critical in understanding the compound's potential therapeutic applications.

Pharmacological Effects

  • Entactogenic Effects : Similar to other MDMA-like compounds, this substance may exhibit entactogenic properties, characterized by increased emotional closeness and empathy without significant hallucinogenic effects. Studies suggest that these properties arise from the compound's ability to enhance serotonergic activity in the brain .
  • Stimulant Activity : The compound may also display stimulant effects, potentially increasing alertness and energy levels. This is consistent with findings from related compounds where similar structural motifs were associated with stimulant effects .

Study 1: Behavioral Analysis in Animal Models

In a study examining the behavioral effects of related compounds in rats, it was found that the compound exhibited significant stimulus properties similar to those of MDMA. The research highlighted that the (+)-isomer of MBDB (a related compound) demonstrated greater potency than its (-)-counterpart, suggesting stereoselectivity in its action .

Study 2: Molecular Dynamics Simulations

Molecular dynamics simulations have been employed to study the interaction of benzodioxole derivatives with various receptors. These studies indicate potential binding affinities for serotonin receptors (5-HT2A), which are implicated in mood regulation and cognitive functions .

Table of Biological Activities

Activity TypeDescriptionReference
Entactogenic EffectsEnhances emotional closeness and empathy
Stimulant EffectsIncreases alertness and energy levels
Serotonergic ActivityPotential binding to serotonin receptors
Toxicity ProfileLimited data; requires further investigation

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